molecular formula C6H11NO4 B073450 Dimethyl aspartic acid CAS No. 1115-22-6

Dimethyl aspartic acid

Cat. No. B073450
CAS RN: 1115-22-6
M. Wt: 161.16 g/mol
InChI Key: AXWJKQDGIVWVEW-BYPYZUCNSA-N
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Description

Synthesis Analysis

  • Protecting Group for Aspartic Acid Synthesis : Karlström and Undén (1995) describe a protecting group for aspartic acid that effectively prevents base-catalyzed aspartimide formation, useful in orthogonal peptide synthesis (Karlström & Undén, 1995).
  • N-Methyl-D-Aspartic Acid Synthesis : Wang Ying-chun (2011) details the preparation of Dimethyl D-aspartate hydrochloride as a precursor to N-methyl-D-aspartic acid, achieved through esterification and hydrolysis (Wang Ying-chun, 2011).

Molecular Structure Analysis

  • Characterization of Poly(aspartic acid) : Gyarmati et al. (2013) present the synthesis and characterization of a pH- and redox-sensitive hydrogel of poly(aspartic acid), offering insights into its molecular structure (Gyarmati et al., 2013).
  • Crystal Structure of Aspartic Acid Complexes : Jia et al. (2006) discuss the synthesis and characterization of aspartic acid complexes, shedding light on the crystal structure and conformation of aspartic acid derivatives (Jia et al., 2006).

Chemical Reactions and Properties

  • Reaction with Grignard Reagents : Brinkmann et al. (2000) explore the reaction of aspartic acid derivatives with Grignard reagents, leading to the synthesis of α- and β-amino-butyrolactones (Brinkmann et al., 2000).
  • Reaction in Asymmetric Synthesis : Harada and Nakamura (1978) examine the role of dimethyl aspartic acid derivatives in the asymmetric synthesis of aspartic acid (Harada & Nakamura, 1978).

Physical Properties Analysis

  • Supermacroporous Hydrogels : Gyarmati et al. (2015) investigate chemically cross-linked poly(aspartic acid) hydrogels, providing insights into their physical properties such as pore structure and compression resistance (Gyarmati et al., 2015).

Chemical Properties Analysis

  • Conformational Behavior : Braga et al. (2015) evaluate the conformational preferences of L-aspartic acid dimethyl ester and its N-acetylated derivative, contributing to the understanding of its chemical properties (Braga et al., 2015).
  • Interaction with Enzymes : Walsh et al. (1980) discuss the synthesis of 2-(hydroxymethyl) aspartic acid and its interaction with cytosolic aspartate aminotransferase, relevant to its chemical behavior (Walsh et al., 1980).

Scientific Research Applications

  • Cancer Pain Management : Dimethyl sulfoxide (DMSO), which has a structural relation to dimethyl aspartic acid, has been suggested as an excitatory modulator in the management of cancer pain. Its benefits are attributed to its non-toxic nature and health-enhancing properties (Hoang et al., 2010).

  • Peptide Synthesis : The β-2,4-dimethyl-3-pentyl ester has been used as a new protecting group for aspartic acid in solid-phase peptide synthesis. This approach effectively prevents base-catalyzed aspartimide formation, a common issue in peptide synthesis (Karlström & Undén, 1995).

  • Material Science Applications : Supermacroporous chemically cross-linked poly(aspartic acid) hydrogels, prepared using a cryogelation technique, have shown potential in biomedical applications as scaffolding materials. Their properties like cytocompatibility and pH-responsive character make them suitable for such uses (Gyarmati et al., 2015).

  • Neurobiology : In neurobiology, dimethyl sulfoxide (DMSO) has been found to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, protecting against excitotoxic death. This discovery is significant in understanding glutamatergic neurotransmission and suggests potential therapeutic applications of DMSO in neurodegenerative conditions (Lu & Mattson, 2001).

Safety And Hazards

Safety measures for handling Dimethyl aspartic acid include avoiding contact with skin and eyes, avoiding dust formation, and ensuring adequate ventilation . It is also recommended to use personal protective equipment and to avoid ingestion and inhalation .

Future Directions

Future research on Dimethyl aspartic acid could focus on its potential role in various disease models, particularly its targeting of specific intracellular signal transduction cascades in cancer . Another area of interest could be the exploration of its role in metabolic remodeling and cardiac hypertrophy .

properties

IUPAC Name

(2S)-2-(dimethylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWJKQDGIVWVEW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021565
Record name Dimethyl aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl aspartic acid

CAS RN

1115-22-6
Record name Dimethyl aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(dimethylamino)butanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6593K261D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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